Cyperquat

Übersicht

Beschreibung

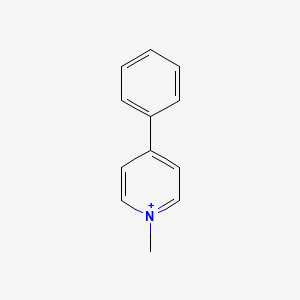

1-Methyl-4-phenylpyridinium (MPP+) ist ein positiv geladenes organisches Molekül mit der chemischen Formel C₁₂H₁₂N⁺. Es ist ein Neurotoxin, das die oxidative Phosphorylierung in Mitochondrien stört, indem es Komplex I hemmt, was zur Depletion von Adenosintriphosphat (ATP) und schließlich zum Zelltod führt . MPP+ ist ein toxisches Metabolit der Verbindung 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin (MPTP), das durch das Enzym Monoaminoxidase B (MAO-B) im Gehirn in MPP+ umgewandelt wird . Diese Verbindung wurde aufgrund ihrer Fähigkeit, Parkinson-ähnliche Symptome bei Primaten durch Töten von Dopamin-produzierenden Neuronen in der Substantia nigra zu induzieren, ausgiebig untersucht .

Vorbereitungsmethoden

Die Synthese von MPP+ beinhaltet die Methylierung von 4-Phenylpyridin. Eine gängige Methode ist die Reaktion von 4-Phenylpyridin mit Methyliodid in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion verläuft wie folgt:

C11H9N+CH3I→C12H12N++I−

In industriellen Umgebungen kann die Produktion von MPP+ effizientere und skalierbare Verfahren umfassen, aber die grundlegende Reaktion bleibt ähnlich. Die Verbindung wird in der Regel als ihr Chloridsalz isoliert, um die Handhabung und Lagerung zu erleichtern {_svg_4}.

Analyse Chemischer Reaktionen

Biochemical Interactions in Mitochondrial Systems

Cyperquat disrupts mitochondrial oxidative phosphorylation by selectively inhibiting NAD⁺-linked substrate oxidation. Key findings from rat striatal, cortical, and liver mitochondria studies include :

| Parameter | Effect of this compound (0.5 mM) | Substrate Specificity |

|---|---|---|

| Oxygen consumption (State 3) | Inhibited | Pyruvate, malate (NAD⁺-linked) |

| Oxygen consumption (State 4) | Unaffected | Succinate (FAD⁺-linked) |

| ATP synthesis | Reduced | NAD⁺-dependent pathways only |

This inhibition occurs because this compound blocks electron transport at Complex I (NADH:ubiquinone oxidoreductase), impairing ATP production in dopamine-producing neurons .

Redox Activity and Herbicidal Action

As a structural analog of paraquat, this compound acts as a redox cycler in photosynthetic organisms. Its herbicidal mechanism involves :

Photosystem I (PSI) Inhibition

-

Accepts electrons from PSI’s Fe-S centers, generating reactive oxygen species (ROS).

-

ROS induce lipid peroxidation and membrane damage in target plants.

Chemical Equation

Stability and Degradation Pathways

Limited environmental fate data exist, but structural analogs suggest potential degradation routes:

| Condition | Reactivity | Outcome |

|---|---|---|

| UV irradiation | Potential bond cleavage | Requires experimental validation |

| Aqueous environments | Stable; no hydrolysis data available | Persistence likely |

Unlike chlorinated PFAS compounds, this compound lacks C-F bonds, making it resistant to defluorination strategies like UV/sulfite treatments .

Synthetic and Displacement Reactions

This compound’s quaternary ammonium structure enables ionic interactions. Example displacement reactions include:

With iodide (KI) in solution

This precipitation reaction mirrors AgNO₃/NaCl dynamics , forming insoluble MPP⁺ salts.

Wissenschaftliche Forschungsanwendungen

MPP+ hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere bei der Untersuchung der Parkinson-Krankheit. Es wird verwendet, um Tiermodelle der Parkinson-Krankheit zu erstellen, indem Neurotoxizität in dopaminergen Neuronen induziert wird. Dies ermöglicht es Forschern, die Mechanismen der Neurodegeneration zu untersuchen und potenzielle therapeutische Interventionen zu testen .

Neben seiner Verwendung in der Parkinson-Forschung wird MPP+ auch in Studien zur mitochondrialen Funktion und zum oxidativen Stress eingesetzt. Durch die Hemmung von Komplex I der mitochondrialen Elektronentransportkette liefert MPP+ ein Werkzeug zur Untersuchung der Rolle von Mitochondrien bei der zellulären Energieproduktion und Apoptose .

Wirkmechanismus

MPP+ entfaltet seine Wirkung, indem es selektiv dopaminerge Neuronen in der Substantia nigra angreift. Es wird vom Dopamintransporter in diese Neuronen aufgenommen, wo es sich in den Mitochondrien anreichert. Einmal in den Mitochondrien, hemmt MPP+ Komplex I der Elektronentransportkette, was zu einer Abnahme der ATP-Produktion und einer Zunahme der Produktion von reaktiven Sauerstoffspezies (ROS) führt . Dies führt zu oxidativem Stress, mitochondrialer Dysfunktion und schließlich zum Zelltod .

Wirkmechanismus

MPP+ exerts its effects by selectively targeting dopaminergic neurons in the substantia nigra. It is taken up by the dopamine transporter into these neurons, where it accumulates in the mitochondria. Once inside the mitochondria, MPP+ inhibits complex I of the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) production . This results in oxidative stress, mitochondrial dysfunction, and ultimately, cell death .

Vergleich Mit ähnlichen Verbindungen

MPP+ ist strukturell ähnlich anderen neurotoxischen Verbindungen wie Paraquat und Salsolinol. Paraquat ist, wie MPP+, ein positiv geladenes Molekül, das oxidativen Stress und mitochondriale Dysfunktion induzieren kann. Paraquat wird hauptsächlich als Herbizid eingesetzt und hat einen anderen Wirkmechanismus .

Salsolinol ist eine weitere Verbindung, die wegen ihrer neurotoxischen Wirkungen untersucht wurde. Es ist ein Dopamin-Derivat, das als potenzieller Beitrag zur Parkinson-Krankheit vorgeschlagen wurde. Im Gegensatz zu MPP+ wird Salsolinol nicht vom Dopamintransporter aufgenommen und greift nicht spezifisch dopaminerge Neuronen an .

Ähnliche Verbindungen

- Paraquat

- Salsolinol

- MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin)

Diese Verbindungen weisen einige strukturelle Ähnlichkeiten mit MPP+ auf, unterscheiden sich jedoch in ihren spezifischen Wirkmechanismen und Anwendungen .

Biologische Aktivität

Cyperquat, chemically known as 1-methyl-4-phenylpyridinium chloride, is a compound structurally related to the neurotoxin paraquat. Its biological activity has garnered attention due to its potential implications in neurotoxicity and Parkinson's disease. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is a quaternary ammonium compound, which allows it to interact with biological membranes. Its structure is similar to that of MPP (1-methyl-4-phenylpyridinium), a well-known neurotoxin used in Parkinson's disease research. The similarity in structure raises concerns regarding its potential neurotoxic effects.

Research indicates that this compound may induce neurotoxicity through several mechanisms:

- Oxidative Stress : this compound can generate reactive oxygen species (ROS), leading to oxidative stress in neuronal cells. This process is significant in the pathogenesis of neurodegenerative diseases like Parkinson's.

- Mitochondrial Dysfunction : Like paraquat, this compound may inhibit mitochondrial complexes, particularly complex I, resulting in impaired ATP production and increased lactate levels in neuronal cells .

- Neuroinflammation : this compound exposure has been linked to inflammatory responses in neural tissues, contributing to neuronal damage and cell death.

Case Studies and Epidemiological Evidence

Several studies have examined the link between this compound exposure and neurological disorders:

- Epidemiological Studies : A review of literature indicates a correlation between pesticide exposure, including this compound, and increased incidence of Parkinson's disease among agricultural workers . These studies highlight the compounded risks associated with combined exposure to multiple pesticides.

- Animal Models : Experimental studies using rodent models have demonstrated that this compound exposure leads to significant dopaminergic neuron loss, akin to the effects observed with MPP . These findings support the hypothesis that this compound may act as a neurotoxicant.

Research Findings

Recent studies have provided detailed insights into the biological activity of this compound:

- Cellular Studies : In vitro experiments using PC12 cells have shown that this compound induces apoptosis through activation of caspase pathways and increases ROS production .

- Toxicological Assessments : Toxicological evaluations have measured the effects of this compound on cellular viability and mitochondrial function. Results indicate that exposure leads to decreased ATP levels and increased lactate production, suggesting mitochondrial impairment .

Data Table: Summary of Biological Effects

Eigenschaften

IUPAC Name |

1-methyl-4-phenylpyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10H,1H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGYKKMPNATWHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39794-99-5 (chloride) | |

| Record name | Cyperquat [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048134754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4058106 | |

| Record name | Cyperquat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48134-75-4 | |

| Record name | 1-Methyl-4-phenylpyridinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=48134-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyperquat [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048134754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyperquat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYPERQUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R865A5OY8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.